molecular formula C23H24N2O6S B6500893 ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate CAS No. 1048387-24-1

ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate

Cat. No.: B6500893
CAS No.: 1048387-24-1
M. Wt: 456.5 g/mol
InChI Key: ZCQGLMPEQVHKSH-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C23H24N2O6S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.13550766 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzofuran moiety : Known for its role in various biological activities.
  • Pyrrolidine ring : Associated with diverse pharmacological effects.
  • Sulfonamide group : Often linked to antimicrobial and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzofuran have demonstrated selective cytotoxicity against various tumor cell lines. A notable study showed that related benzofuran derivatives exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

2. Enzyme Inhibition

The compound's structure suggests potential activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Compounds with similar structures have been shown to inhibit DPP-IV effectively, which could lead to improved glycemic control in diabetic patients .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Activity : A library synthesis of benzofuran derivatives revealed that certain modifications enhanced anticancer properties, with some compounds achieving IC50 values in the nanomolar range against cancer cell lines .
  • DPP-IV Inhibition : A series of pyrrolidine-based compounds were evaluated for their DPP-IV inhibitory activity, with some showing promising results comparable to existing treatments .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Benzofuran Derivative AAnticancer (hypopharyngeal cells)0.5
Pyrrolidine Analog BDPP-IV Inhibition0.8
Benzofuran Derivative CApoptosis Induction0.3

Properties

IUPAC Name

ethyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-3-30-23(27)21-20(17-7-4-5-9-19(17)31-21)24-22(26)18-8-6-14-25(18)32(28,29)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQGLMPEQVHKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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